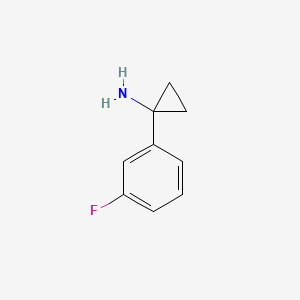

1-(3-Fluorophenyl)cyclopropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Fluorophenyl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3-Fluorophenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various neuroactive agents and has been explored for its effects on neuroinflammation and neurodegenerative disorders. This article reviews the biological activity of this compound, including its mechanism of action, potency, and toxicity profiles based on recent studies.

Preliminary studies indicate that this compound may function as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological functions. The modulation of mGluR5 can lead to enhanced synaptic transmission and neuroprotection in models of traumatic brain injury (TBI) and neurodegenerative diseases .

In Vitro Studies

The biological activity of this compound has been evaluated through various in vitro assays:

- Cell Viability : The compound exhibited no detectable toxicity at concentrations up to 1000 μM in BV2 microglial cell cultures, suggesting a favorable safety profile .

- Nitric Oxide Production : Inhibition of nitric oxide (NO) production was assessed using lipopolysaccharide (LPS)-stimulated BV2 cells. The compound demonstrated an IC50 value of approximately 30 μM, indicating significant anti-inflammatory properties .

Comparative Potency

In comparison to other compounds within the same structural class, this compound showed promising results. For instance, the compound was found to be approximately 4.5-fold more potent than its lead compound, 3,3'-difluorobenzaldazine (DFB), in inhibiting NO production while maintaining excellent cell viability .

Case Studies

Several studies have highlighted the potential applications of cyclopropane derivatives in treating neurodegenerative conditions:

- Neuroprotection in TBI Models : In rodent models, compounds similar to this compound have demonstrated efficacy in reducing neuronal damage following TBI. These studies suggest that modulation of mGluR5 can provide therapeutic benefits in acute neurological injuries .

- Anxiety and Psychosis Models : Additional research indicates that cyclopropane derivatives may also exhibit anxiolytic and antipsychotic effects, further expanding their therapeutic potential beyond neuroinflammation .

Toxicity Profile

While the compound shows promising biological activity, it is critical to assess its toxicity:

- Cell Toxicity Assays : In BV2 cells, no significant toxicity was observed at concentrations up to 1000 μM; however, some analogs indicated toxicity at lower concentrations (300 μM) when tested for cell viability .

Summary of Findings

| Characteristic | Value |

|---|---|

| IC50 for NO Production | ~30 μM |

| Max Non-Toxic Concentration | 1000 μM |

| Potency Comparison | 4.5-fold more potent than DFB |

| Applications | Neuroprotection, Anxiety |

Análisis De Reacciones Químicas

Oxidation

The amine group undergoes oxidation to form imines or nitro compounds. Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reaction Example :

1 3 Fluorophenyl cyclopropan 1 amineKMnO4,H+Corresponding amine oxide

Reduction

Reduction of the cyclopropane ring or functional groups can yield saturated derivatives. Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with metal catalysts (e.g., palladium) are typical reagents .

Reaction Example :

Cyclopropane derivativeH2/PdSaturated amine

Substitution

The aromatic fluorine atom can undergo nucleophilic aromatic substitution (SNAr) under strongly basic conditions. Additionally, the amine group participates in alkylation or acylation reactions.

Reaction Example :

1 3 Fluorophenyl cyclopropan 1 amineNaOH,R XSubstituted phenyl derivative

Cyclopropanation

The cyclopropane ring can form via [2+2] cycloaddition or metal-catalyzed cyclopropanation. For example, rhodium-catalyzed reactions with α-cyanodiazoacetates yield substituted cyclopropanes .

Reaction Example :

Olefin+Cyclopropanating agentRh catalystSubstituted cyclopropane

Reagents and Conditions

Biological Interactions

The compound exhibits enzyme inhibition activity, particularly against nitric oxide synthases (e.g., nNOS). The fluorine substituent enhances binding affinity via hydrophobic interactions, while the amine group facilitates hydrogen bonding with enzyme residues .

Synthetic Building Block

1-(3-Fluorophenyl)cyclopropan-1-amine serves as a precursor in drug discovery, enabling the synthesis of complex molecules with tailored pharmacokinetic properties .

Material Science

Its cyclopropane ring contributes to the development of strained organic materials with unique physical properties, such as high thermal stability.

Research Highlights

-

A 2024 study demonstrated the compound's selective inhibition of neuronal nitric oxide synthase (nNOS) with a Ki value of 0.368 μM, attributed to its flexible linker and fluorine-mediated interactions .

-

A 2019 investigation revealed that cyclopropanation via rhodium catalysts achieves high enantioselectivity (>90% ee) in forming chiral derivatives .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTZALHUUXQDTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609983 |

Source

|

| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764647-70-3 |

Source

|

| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.